1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate
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Overview
Description
1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate, also known as JNJ-7925476, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of piperidine-based compounds and has shown promising results in preclinical studies.
Mechanism of Action
1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate acts as a selective antagonist of the serotonin 5-HT6 receptor, which is predominantly expressed in the brain. This receptor is involved in various physiological and pathological processes, including cognition, mood, and appetite regulation. By blocking the activity of this receptor, this compound has been shown to improve cognitive function, reduce psychotic symptoms, and decrease food intake in preclinical studies.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective activity against the serotonin 5-HT6 receptor, which is predominantly expressed in the brain. This receptor is involved in various physiological and pathological processes, including cognition, mood, and appetite regulation. By blocking the activity of this receptor, this compound has been shown to improve cognitive function, reduce psychotic symptoms, and decrease food intake in preclinical studies.
Advantages and Limitations for Lab Experiments
1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate has several advantages for lab experiments, including its potent and selective activity against the serotonin 5-HT6 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, this compound also has some limitations, including its relatively low solubility in water and its potential off-target effects.
Future Directions
1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate has shown promising results in preclinical studies for the treatment of various diseases, including Alzheimer's disease, schizophrenia, and obesity. Future research directions for this compound include further studies on its efficacy and safety in animal models and clinical trials, as well as investigations into its potential therapeutic applications in other diseases. Additionally, future studies could focus on optimizing the synthesis and formulation of this compound to improve its solubility and bioavailability.
Synthesis Methods
The synthesis of 1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate involves a multi-step process that includes the reaction of 2-bromo-4-methylphenol with 1,4-dibromobutane to form 1-(4-bromo-2-methylphenoxy)butane. This intermediate is then reacted with 4-methylpiperidine to form the final product, this compound.
Scientific Research Applications
1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent and selective activity against the serotonin 5-HT6 receptor, which is involved in various physiological and pathological processes. This compound has shown promising results in preclinical studies for the treatment of various diseases, including Alzheimer's disease, schizophrenia, and obesity.
properties
IUPAC Name |
1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO.C2H2O4/c1-14-7-10-19(11-8-14)9-3-4-12-20-17-6-5-15(2)13-16(17)18;3-1(4)2(5)6/h5-6,13-14H,3-4,7-12H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROYNYTZSMPKPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=C(C=C(C=C2)C)Br.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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